molecular formula C19H16F3NO4 B2712727 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol CAS No. 898914-61-9

5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol

Cat. No. B2712727
CAS RN: 898914-61-9
M. Wt: 379.335
InChI Key: WSCRIPBESXNXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, also known as ETP-101, is a novel compound with potential therapeutic applications. It belongs to the class of phenolic oxazoles and has been found to exhibit anti-inflammatory and analgesic properties.

Scientific Research Applications

Molecular Structure and Synthesis

Studies on similar compounds have highlighted the significance of π-hole tetrel bonding interactions in molecular synthesis and characterization. For instance, research on ethyl 2-triazolyl-2-oxoacetate derivatives, which share structural motifs with the compound , has unveiled insights into self-assembled dimers through O⋯π-hole tetrel bonding interactions. These findings were supported by Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, offering a framework for understanding the molecular behavior and synthesis pathways of complex organic compounds (Ahmed et al., 2020).

Ligand Design and Metal Complex Formation

Research into ligand design, specifically with triazole-based ligands, has demonstrated their potential in forming metal complexes with unique properties. A study involving 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole-based ligands highlighted their ability to form metal complexes with FeIII, Al3+, and VO2+, showcasing the versatility of triazole derivatives in coordination chemistry. Such research provides a foundation for developing new materials and catalysts with tailored electronic and magnetic properties (Stucky et al., 2008).

Antimicrobial Activities

The antimicrobial properties of triazole derivatives, including those structurally similar to 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, have been explored, suggesting their potential as therapeutic agents. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives showed good to moderate activities against various microorganisms, indicating the potential for these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Sensing Applications

Compounds with benzoxazole and benzothiazole moieties, similar to the target compound, have been applied in the development of fluorescent probes for sensing metal cations and pH. Research on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogue demonstrated their effectiveness as fluorescent probes for magnesium and zinc cations, highlighting the potential of such compounds in environmental monitoring and biochemical assays (Tanaka et al., 2001).

properties

IUPAC Name

5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c1-3-26-13-8-9-14(15(24)10-13)17-16(18(23-27-17)19(20,21)22)11-4-6-12(25-2)7-5-11/h4-10,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRIPBESXNXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.